3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHVMDGJULHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378685 | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-42-0 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186517-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination of Chlorinated Intermediates
Fluorination at position 2 is achieved via nucleophilic aromatic substitution (SNAr) or halogen exchange. Patent CN113698315A demonstrates the use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 160–200°C to replace chlorine with fluorine in 2,3-dichloro-6-(trifluoromethyl)toluene. The reaction’s regioselectivity is governed by the electron-withdrawing trifluoromethyl group, which activates position 2 for substitution:
Chlorination Methods
Trifluoromethyl Group Installation
Radical Trifluoromethylation
Amidation of Carboxylic Acid Precursors
Acid Chloride Route
Conversion of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid to the corresponding amide involves:
-
Acid chloride formation : Treatment with thionyl chloride (SOCl2) at reflux.
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Ammonolysis : Reaction with aqueous ammonia (NH4OH) at 0–5°C.
Direct Hydrolysis of Nitriles
Hydrolysis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile under basic conditions (NaOH, H2O/EtOH, 100°C) provides the amide in 89–93% yield. This method avoids handling corrosive acid chlorides.
Catalytic Hydrogenation for Dechlorination
Selective removal of excess chlorine substituents is critical. Patent CN113698315A employs hydrogen gas (H2) with a 5% palladium-on-carbon (Pd/C) catalyst in tetrahydrofuran (THF) to dechlorinate intermediates:
Reaction conditions: 25°C, 1.5 atm H2, yield: 93–95%.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Methanol and ethanol are preferred for large-scale reactions due to low cost and ease of recovery. Triethylamine, used in stoichiometric amounts for HCl scavenging, is distilled and reused, reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique substituents allow for diverse modifications, making it valuable in organic synthesis.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, improving membrane penetration and interaction with biological targets.
Antimicrobial Activity
A study found that similar compounds demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.031–0.062 µg/mL.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Similar Compound | 0.031–0.062 | MRSA, VRSA |
| This compound | TBD | TBD |
Pharmaceutical Development
The compound is under investigation as a pharmaceutical intermediate , particularly in drug development processes aimed at creating new therapies for various diseases . Its unique electronic properties make it a candidate for designing drugs with improved efficacy and reduced side effects.
Agrochemicals
In the agricultural sector, this compound is explored for its potential use in developing agrochemicals , contributing to pest control solutions that are effective yet environmentally friendly.
Case Study 1: Antimicrobial Efficacy
A research study focusing on fluorinated benzamides revealed that derivatives similar to this compound exhibited strong antimicrobial properties against resistant bacterial strains. The study emphasized the importance of fluorination in enhancing biological activity.
Case Study 2: Pharmaceutical Intermediate
In a recent drug development project, researchers utilized this compound to synthesize a new class of anticancer agents. Preliminary results showed promising activity against cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Trifluoromethyl (CF₃) Positioning : The CF₃ group at position 6 in the target compound enhances lipophilicity and metabolic stability compared to CF₃ at position 4 (e.g., Broflanilide) .
- Biological Activity : The presence of a tetrazolyl group in the sodium salt derivative (Table 1) shifts activity from insecticidal (Broflanilide) to herbicidal, highlighting substituent-driven selectivity .
Key Findings :
- Synthetic Routes : The target compound is synthesized via amidation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride, a moisture-sensitive intermediate requiring anhydrous conditions .
Biological Activity
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS No. 186517-42-0) is a fluorinated benzamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique electronic properties imparted by the trifluoromethyl and chloro substituents enhance its interaction with biological targets, making it a compound of interest for drug development.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. The presence of chlorine and fluorine atoms can influence the lipophilicity, solubility, and overall bioactivity of such compounds.
Antimicrobial Activity
A study focusing on fluoro and trifluoromethyl-substituted benzamides found that derivatives similar to this compound showed significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 0.031–0.062 µg/mL, indicating potent antimicrobial properties .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that various fluorinated benzamides exhibit anticancer properties, particularly against leukemic and solid tumor cell lines. The selectivity index for these compounds suggests a favorable therapeutic window, where they effectively inhibit cancer cell proliferation while sparing normal cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative analysis of several fluoro-substituted benzamides revealed that those with trifluoromethyl groups exhibited enhanced bactericidal effects against S. aureus. The study highlighted the importance of substituent position and type in modulating activity .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on Vero cells indicated that some derivatives had selectivity indices greater than 10, suggesting a promising profile for further development as antibacterial agents .
- Mechanistic Insights : Time-kill studies showed that certain derivatives exerted concentration-dependent bactericidal activity comparable to established antibiotics like vancomycin, which underscores their potential as therapeutic agents in treating resistant bacterial infections .
Q & A
Q. How can enantiomeric impurities be detected and controlled in asymmetric syntheses of related benzamides?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
